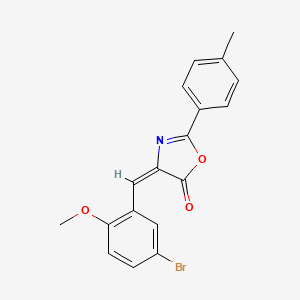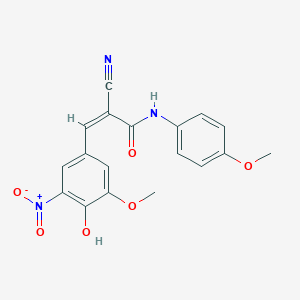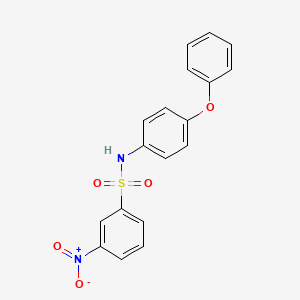
4-(5-bromo-2-methoxybenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-bromo-2-methoxybenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one, also known as BMDO, is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. This compound is known to exhibit a range of biochemical and physiological effects, and has been shown to have potential therapeutic benefits in the treatment of various diseases.
Wirkmechanismus
The mechanism of action of 4-(5-bromo-2-methoxybenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. This compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition results in an increase in the levels of acetylcholine in the brain, which has been shown to improve cognitive function in animal studies.
Biochemical and Physiological Effects:
4-(5-bromo-2-methoxybenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one has been shown to have a range of biochemical and physiological effects. This compound has been shown to exhibit antioxidant activity, which may help to protect cells from damage caused by free radicals. 4-(5-bromo-2-methoxybenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one has also been shown to have anti-inflammatory properties, which may help to reduce inflammation in the body. In addition, this compound has been shown to have antimicrobial properties, which may help to prevent the growth of certain bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-(5-bromo-2-methoxybenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one is its potential therapeutic benefits in the treatment of various diseases. This compound has been shown to have promising results in animal studies, and may have potential for the development of new drugs. However, there are also limitations to the use of 4-(5-bromo-2-methoxybenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one in lab experiments. This compound has been shown to have low solubility in water, which may limit its effectiveness in certain applications. In addition, the mechanism of action of 4-(5-bromo-2-methoxybenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one is not fully understood, which may make it difficult to develop new drugs based on this compound.
Zukünftige Richtungen
There are several future directions for research on 4-(5-bromo-2-methoxybenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one. One area of research is the development of new drugs based on this compound. 4-(5-bromo-2-methoxybenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one has been shown to have potential therapeutic benefits in the treatment of various diseases, and further research may lead to the development of new drugs that are more effective and have fewer side effects. Another area of research is the study of the mechanism of action of 4-(5-bromo-2-methoxybenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one. A better understanding of how this compound works may lead to new insights into the treatment of various diseases. Finally, research on the synthesis of 4-(5-bromo-2-methoxybenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one may lead to the development of new methods for producing this compound that are more efficient and cost-effective.
Synthesemethoden
The synthesis of 4-(5-bromo-2-methoxybenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one involves the reaction of 5-bromo-2-methoxybenzaldehyde with 4-methylphenylhydrazine in the presence of acetic acid. The resulting product is then treated with potassium hydroxide to form the final compound. This synthesis method has been widely used in various research studies, and has been shown to be effective in producing high yields of 4-(5-bromo-2-methoxybenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one.
Wissenschaftliche Forschungsanwendungen
4-(5-bromo-2-methoxybenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one has been the subject of numerous scientific studies, and has been shown to have potential applications in the field of medicinal chemistry. This compound has been studied for its potential therapeutic benefits in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 4-(5-bromo-2-methoxybenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one has also been shown to exhibit antimicrobial and anti-inflammatory properties, making it a promising candidate for the development of new drugs.
Eigenschaften
IUPAC Name |
(4E)-4-[(5-bromo-2-methoxyphenyl)methylidene]-2-(4-methylphenyl)-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrNO3/c1-11-3-5-12(6-4-11)17-20-15(18(21)23-17)10-13-9-14(19)7-8-16(13)22-2/h3-10H,1-2H3/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYBRHYBMCWYQBT-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CC3=C(C=CC(=C3)Br)OC)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=N/C(=C/C3=C(C=CC(=C3)Br)OC)/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4E)-4-(5-bromo-2-methoxybenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chloro-4-fluorophenyl)-1-[(2-methoxy-5-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5090060.png)
![1-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methylmethanamine](/img/structure/B5090062.png)

![7-[2-(4-biphenylyl)-2-oxoethoxy]-8-chloro-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5090066.png)
![2,2',2'',2'''-{1,4-phenylenebis[2,1,3-imidazolidinetriylbis(methylene)]}tetraphenol](/img/structure/B5090070.png)
![N-[1-(4-biphenylyl)ethyl]urea](/img/structure/B5090087.png)
![4-(2-nitrophenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5090098.png)
![N-[2-(4-isopropoxyphenyl)ethyl]-2-(2-oxo-1-pyrrolidinyl)acetamide](/img/structure/B5090100.png)
![1-(4-chlorobenzyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine](/img/structure/B5090103.png)
![3-chloro-N-{[(1-phenylethyl)amino]carbonyl}benzamide](/img/structure/B5090110.png)

![N-{2-methyl-5-[6-oxo-1-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)-1,6-dihydro-3-pyridazinyl]phenyl}propanamide](/img/structure/B5090133.png)
![N-(4-methoxybenzyl)-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N'-methylthiourea](/img/structure/B5090140.png)
![8-(1-benzothien-2-ylmethyl)-1-ethyl-3-[3-(3-pyridinyl)propyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5090148.png)